5,12-Dihydro-5-(2-naphthalenyl)indolo[3,2-a]carbazole
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Overview
Description
5,12-Dihydro-5-(2-naphthalenyl)indolo[3,2-a]carbazole: is a polycyclic aromatic compound that combines indole and carbazole moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 5,12-Dihydro-5-(2-naphthalenyl)indolo[3,2-a]carbazole typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes the cyclization of naphthyl-substituted indole derivatives under specific conditions .
Industrial Production Methods: : Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis routes, optimized for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogens, alkylating agents.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Chemistry: : In chemistry, 5,12-Dihydro-5-(2-naphthalenyl)indolo[3,2-a]carbazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: : In biological research, this compound has been studied for its potential interactions with biological macromolecules. It may serve as a probe for studying protein-ligand interactions or as a precursor for bioactive molecules .
Medicine: : In medicine, derivatives of this compound are being investigated for their potential therapeutic properties, including anticancer and antimicrobial activities .
Industry: : In industry, this compound is explored for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells .
Mechanism of Action
The mechanism of action of 5,12-Dihydro-5-(2-naphthalenyl)indolo[3,2-a]carbazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets. Pathways involved may include signal transduction pathways, such as the JAK/STAT or PI3K/mTOR pathways .
Comparison with Similar Compounds
Similar Compounds
Indolo[2,3-a]carbazole: Known for its antitumor activity and biological significance.
Indolo[3,2-b]carbazole: Used in the design of dyes and photoinitiators.
Indolo[3,2-c]carbazole: Studied for its unique chemical properties.
Uniqueness: : 5,12-Dihydro-5-(2-naphthalenyl)indolo[3,2-a]carbazole is unique due to its specific naphthalenyl substitution, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions and stability .
Properties
Molecular Formula |
C28H18N2 |
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Molecular Weight |
382.5 g/mol |
IUPAC Name |
5-naphthalen-2-yl-12H-indolo[3,2-c]carbazole |
InChI |
InChI=1S/C28H18N2/c1-2-8-19-17-20(14-13-18(19)7-1)30-25-12-6-4-10-23(25)27-26(30)16-15-22-21-9-3-5-11-24(21)29-28(22)27/h1-17,29H |
InChI Key |
POUVWEVIZSXIEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C4=C(C5=CC=CC=C53)C6=C(C=C4)C7=CC=CC=C7N6 |
Origin of Product |
United States |
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